4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one
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Overview
Description
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methoxy group, and a phenyl group attached to a benzopyran core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with 7-methoxy-3-phenyl-2H-1-benzopyran-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products depending on the reagent used.
Scientific Research Applications
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the benzopyran core.
Tyrosine: An amino acid with a hydroxyphenyl group, involved in protein synthesis.
Fenretinide: A synthetic retinoid with a hydroxyphenyl group, used in cancer research.
Uniqueness
4-(4-Hydroxyphenyl)-7-methoxy-3-phenyl-2H-1-benzopyran-2-one is unique due to its combination of functional groups and its benzopyran core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
33257-83-9 |
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Molecular Formula |
C22H16O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-7-methoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C22H16O4/c1-25-17-11-12-18-19(13-17)26-22(24)21(14-5-3-2-4-6-14)20(18)15-7-9-16(23)10-8-15/h2-13,23H,1H3 |
InChI Key |
GCVBTSKNEVRIFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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